molecular formula C21H20N4O3S B2647199 3-(3,4-dimethoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111966-01-8

3-(3,4-dimethoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2647199
CAS RN: 1111966-01-8
M. Wt: 408.48
InChI Key: KWBRULKJQWUFBF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds with the 1,3,4-oxadiazole core, such as those derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds, including N-Mannich bases and piperazinomethyl derivatives, show significant in vitro activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Furthermore, they exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells, highlighting their potential as leads for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been explored for their corrosion inhibition capabilities, particularly in protecting mild steel in sulfuric acid environments. This research demonstrates the efficacy of these compounds in forming protective layers on metal surfaces, suggesting their application in industrial settings to mitigate corrosion-related damage. The study highlights the relationship between the chemical structure of oxadiazole derivatives and their corrosion inhibition performance, indicating the potential for designing more effective corrosion inhibitors based on this heterocyclic motif (Ammal et al., 2018).

Optical Properties

Research into 1,3,4-oxadiazole derivatives containing imidazole units has provided insights into their optical properties. These compounds have been characterized by various spectroscopic methods, revealing details about their UV–visible absorption, fluorescence emission, and quantum yields. Such studies are crucial for developing materials with specific optical characteristics, potentially applicable in light-emitting devices, sensors, and other photonic technologies (Yan et al., 2010).

Anticancer Activity

The design and synthesis of 1,3,4-oxadiazole derivatives have been guided by their potential anticancer activity. These compounds, especially those with specific substitutions on the oxadiazole ring, have been evaluated against various cancer cell lines. Their activity profiles suggest the importance of the 1,3,4-oxadiazole scaffold in mediating cytotoxic effects, underscoring the value of such compounds in anticancer drug discovery (Polkam et al., 2021).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-4-7-16(8-5-14)25-11-10-22-21(25)29-13-19-23-20(24-28-19)15-6-9-17(26-2)18(12-15)27-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBRULKJQWUFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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